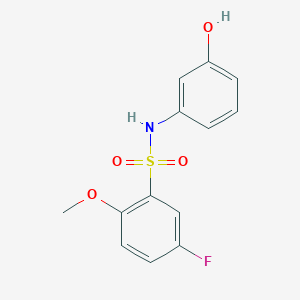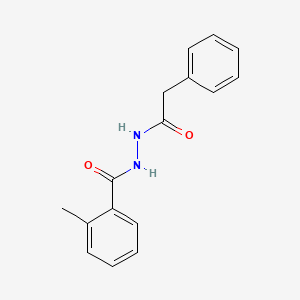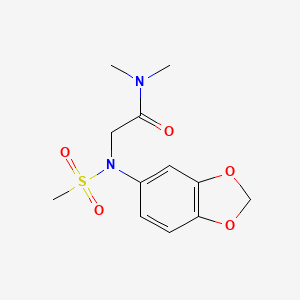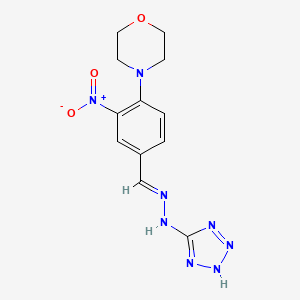
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide, also known as FHOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits low toxicity and is stable under physiological conditions. However, there are also some limitations to using 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. Another area of research is the investigation of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide's potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide and its potential use in the treatment of various diseases.
合成法
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenol with sulfuryl chloride, followed by the reaction of the resulting sulfonic acid with 3-hydroxyaniline and 5-fluoro-2-nitrobenzenesulfonyl chloride. The final product is obtained after reduction of the nitro group with tin (II) chloride.
科学的研究の応用
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYYHRXKTYWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)



![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
